2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c1-14(16-5-3-2-4-6-16)22-19(24)11-18-13-26-20(23-18)25-12-15-7-9-17(21)10-8-15/h2-10,13-14H,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEHVHVSQFWCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The fluorobenzyl group is then introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazole ring. Finally, the acetamide moiety is attached through an amidation reaction involving an appropriate amine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include using high-purity reagents, controlling reaction temperatures and times, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the acetamide moiety.
Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiazole or acetamide derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring, which is known for its diverse biological activities. The incorporation of a fluorobenzyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets. The thioether linkage contributes to its structural stability and reactivity, making it suitable for various modifications to explore different biological activities.
Biological Activities
Research indicates that 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide exhibits several noteworthy biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, including HeLa and other tumor cell lines, showcasing potential as an anticancer agent. The mechanism may involve the modulation of enzyme activity or interaction with cellular receptors .
- Enzyme Inhibition : Binding studies have demonstrated that the compound can interact with various enzymes, potentially leading to inhibition or modulation of their activity. This characteristic is crucial for developing targeted therapies in cancer and other diseases.
Synthetic Applications
The synthesis of this compound typically involves multi-step processes that can be optimized using microwave-assisted techniques or one-pot reactions to enhance yield and efficiency. Such synthetic versatility allows researchers to modify the compound's structure and explore its pharmacological potential further.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide | Chlorine substituent instead of fluorine | Altered biological activity due to electron-withdrawing nature of chlorine |
| 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide | Methyl group instead of fluorine | Changes in chemical reactivity and biological properties |
| N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide | Additional methoxy group on phenyl ring | Enhanced solubility and altered pharmacokinetics |
The differences in substituents significantly influence the compound's biological activity and pharmacokinetic properties, highlighting the importance of structural modifications in drug design.
Case Studies
Several case studies have investigated the anticancer efficacy and mechanism of action for compounds related to thiazole derivatives:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibit potent cytotoxic effects against various cancer cell lines, including lung and breast cancers. The IC50 values indicate significant potency compared to established chemotherapeutic agents .
- Mechanistic Insights : Research has shown that these compounds can interfere with microtubule dynamics, leading to apoptosis in cancer cells. This mechanism is particularly relevant for developing new treatments targeting microtubule stabilization as an anticancer strategy .
- Toxicity Profiling : Comparative toxicity studies reveal that while exhibiting strong anticancer properties, these compounds maintain low toxicity levels towards normal human cells, suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole/Thiadiazole Core
Thiolated Thiadiazole-Acetamides ()
Compounds 5e–5m in share a 1,3,4-thiadiazole-acetamide scaffold but differ in substituents:
- 5e : 4-Chlorobenzylthio group (melting point: 132–134°C, yield: 74%).
- 5j: 4-Chlorobenzylthio and 2-isopropyl-5-methylphenoxy groups (melting point: 138–140°C, yield: 82%).
- 5k–5m: Methoxyphenoxy substituents (melting points: 135–140°C, yields: 68–85%).
Key Differences :
- The 4-fluorobenzylthio group in the target compound may confer improved metabolic stability compared to chlorobenzyl or methoxy groups due to fluorine’s electronegativity and resistance to oxidation .
Triazinoindole-Acetamides ()
Compounds 23–27 feature a triazinoindole core linked to acetamide via a thioether bond. For example:
- 23: Cyanomethylphenyl substituent (purity >95%).
- 24–25: Phenoxyphenyl and bromo-substituted triazinoindoles (purity: 95%).
Comparison :
- The triazinoindole core () introduces planar aromaticity, differing from the thiazole/thiadiazole systems. This structural distinction may influence π-stacking interactions in biological targets .
Impact :
- The phenylethyl group may enhance binding to hydrophobic pockets in enzymes or receptors compared to thiophenmethyl derivatives .
Quinolinyl Acetamides ()
Compounds in (e.g., 52–54) feature (E)-configured indolin-3-ylidene acetamides with quinolinyl substituents. For example:
- 52: (E)-2-(1-(4-Fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (value: 5.503).
Comparison :
- The quinolinyl group introduces basic nitrogen atoms, enabling cation-π interactions absent in the target compound. The indolinone core may confer distinct conformational rigidity .
Antimicrobial Activity ()
Compounds 2a–2f (arylpiperazine-thiazolyl acetamides) exhibit antimicrobial properties. For instance:
- 2a–2f : Tested against gram-positive/negative bacteria and fungi, with activities compared to ketoconazole and chloramphenicol.
Data Tables
Table 1: Physical Properties of Selected Compounds
Biological Activity
The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide is a thiazole derivative notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a thiazole ring and a fluorobenzyl group, contribute to its interaction with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 386.5 g/mol . The compound consists of:
- A thiazole ring , which is known for its biological activity.
- A fluorobenzyl thioether group , enhancing lipophilicity and potentially influencing interactions with biological targets.
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. The thiazole ring and fluorobenzyl group are critical in these interactions, leading to various pharmacological effects. Studies indicate that this compound may inhibit certain enzymes by occupying their active sites or allosteric sites, thereby influencing biochemical pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of activity. For instance, derivatives of thiazole compounds often display potent antibacterial effects, which may be attributed to their ability to disrupt microbial cell functions .
Anticonvulsant Activity
In studies assessing anticonvulsant properties, compounds related to this structure have shown protective effects in animal models of epilepsy. The anticonvulsant activity was evaluated using the maximal electroshock (MES) test, indicating that modifications in the chemical structure can lead to varying levels of efficacy .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens like Staphylococcus aureus and Candida tropicalis . This suggests potential therapeutic applications in treating infections.
- Anticonvulsant Screening : In a pharmacological evaluation involving different doses (30, 100, and 300 mg/kg), certain derivatives showed significant protection against seizures at specific time intervals post-administration, highlighting the structure-activity relationship (SAR) in determining efficacy .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide | Chlorine substituent | Altered biological activity due to electron-withdrawing nature |
| 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide | Methyl group instead of fluorine | Changes in chemical reactivity and biological properties |
| N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide | Additional methoxy group on phenyl ring | Enhanced solubility and altered pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
